

PF-3758309 Hydrochloride: A Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: PF-3758309 hydrochloride

Cat. No.: B1513135

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Abstract

PF-3758309 hydrochloride is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] Extensive preclinical studies have demonstrated its ability to disrupt key oncogenic signaling pathways, leading to the inhibition of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis.[2][3] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and potential therapeutic applications of PF-3758309, with a focus on quantitative data and experimental methodologies. While showing significant promise in preclinical models, its clinical development was halted due to unfavorable pharmacokinetics and adverse events in humans.[4][5]

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in cytoskeletal dynamics, cell motility, survival, and proliferation.[2] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 belonging to Group II.[6] PAK4, in particular, is frequently overexpressed in various human cancers, including pancreatic, colon, lung, and breast cancers, making it an attractive target for cancer therapy.[2][4] PF-3758309 was developed by Pfizer as a potent inhibitor of PAK4 to investigate the therapeutic potential of targeting this kinase.[4]

Mechanism of Action

PF-3758309 is a reversible and ATP-competitive inhibitor of PAK4.^{[1][3]} It binds to the kinase domain of PAK4, preventing the transfer of phosphate from ATP to its downstream substrates.^[3] This inhibition disrupts several oncogenic signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cancer cell growth and survival.^[2] A key downstream substrate of PAK4 is GEF-H1, and PF-3758309 has been shown to potently inhibit its phosphorylation.^{[3][7]}

In Vitro Efficacy

Kinase Inhibition

PF-3758309 exhibits high potency against PAK4 and also shows activity against other PAK isoforms. The binding affinity and inhibitory concentrations are summarized in the table below.

Target	Parameter	Value (nM)
PAK4	Kd	2.7 ^{[1][7]}
Ki	18.7 ^{[1][4]}	
IC50	2.7 - 4.5 ^{[8][9]}	
PAK1	Ki	13.7 ^{[1][4]}
IC50	14 ^{[8][9]}	
PAK2	IC50	190 ^[1]
PAK3	IC50	99 ^[6]
PAK5	Ki	18.1 ^[1]
PAK6	Ki	17.1 ^[1]

Cellular Activity

PF-3758309 demonstrates potent anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines.

Cell Line	Cancer Type	Parameter	Value (nM)
HCT116	Colon Carcinoma	Anchorage-Independent Growth IC50	0.24[3][4]
A549	Non-Small Cell Lung Cancer	Cellular Proliferation IC50	20[7]
Anchorage-Independent Growth IC50	27[7]		
Panel of 20 Tumor Cell Lines	Various	Anchorage-Independent Growth IC50 (average)	4.7[3][7]
Phosphorylation of GEF-H1	Cellular Assay	IC50	1.3[3][7]

In Vivo Efficacy

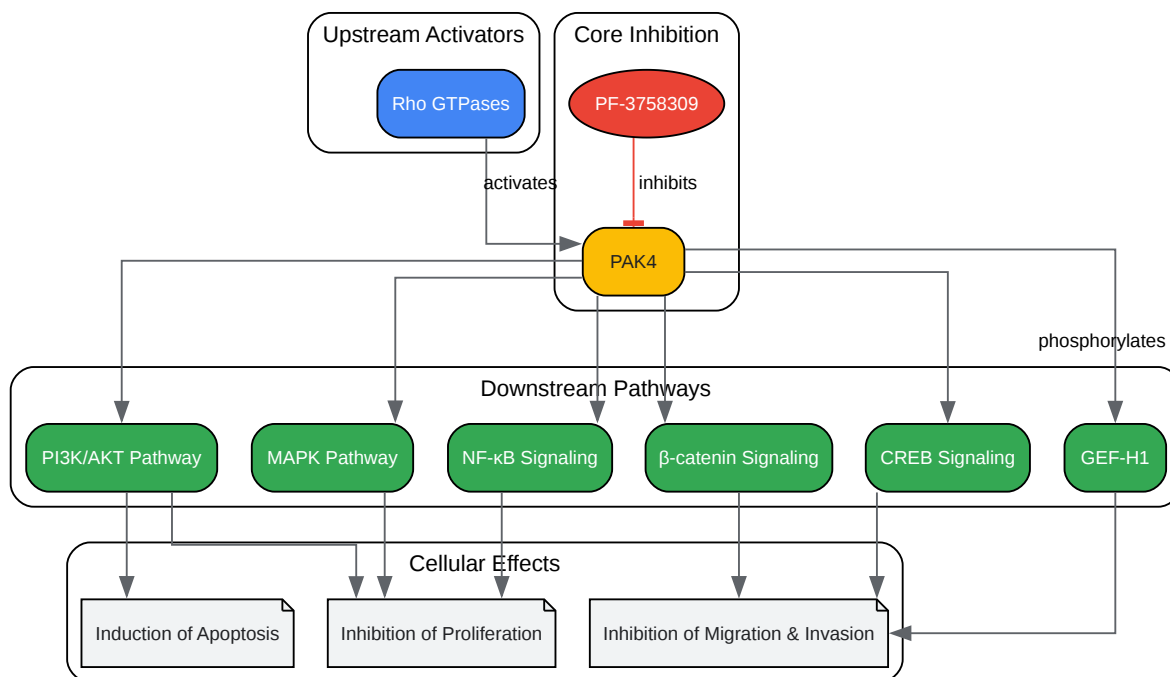
Oral administration of PF-3758309 resulted in significant tumor growth inhibition (TGI) in various human tumor xenograft models.

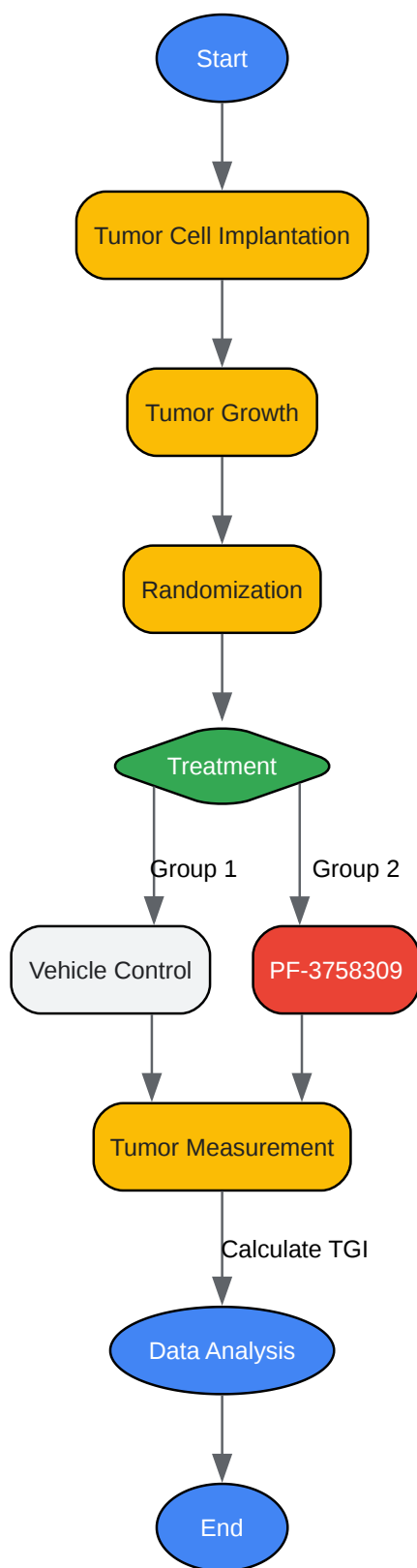
Xenograft Model	Cancer Type	Dosing	TGI (%)
HCT116	Colon Carcinoma	7.5 mg/kg p.o. BID	64[4][5]
15 mg/kg p.o. BID	79[4][5]		
20 mg/kg p.o. BID	97[4][5]		
A549	Non-Small Cell Lung Cancer	7.5-30 mg/kg p.o. BID	>70[3]
Adult T-cell Leukemia	Leukemia	12 mg/kg daily	87[4][5]

In the HCT116 xenograft model, the unbound plasma EC50 value for tumor growth inhibition was estimated to be 0.40 nM.[3]

Signaling Pathways Modulated by PF-3758309

PF-3758309 impacts multiple signaling pathways downstream of PAK4. Its primary mechanism involves the inhibition of PAK4, which in turn affects cell proliferation, survival, and migration.





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